Regadenoson

概要

説明

レガデノソンは、主に心筋灌流イメージング(MPI)における冠動脈拡張薬として使用される薬理学的薬剤です。 A2A アデノシン受容体アゴニストであり、冠動脈拡張を引き起こし、十分な運動負荷をかけることができない患者のストレス検査に役立ちます 。 レガデノソンは、Lexiscan および Rapiscan というブランド名で販売されています .

準備方法

レガデノソンの合成には、中間体の調製から始まるいくつかの工程が含まれます。 一般的な方法の 1 つには、ヒドラジノアデニンを特定の条件下でピラゾール誘導体と反応させることが含まれます 。このプロセスには、通常、次のような工程が含まれます。

中間体の調製: ヒドラジノアデニンをピラゾール誘導体と反応させて中間体を形成します。

レガデノソンの生成: 中間体を次に触媒条件下で別の化合物と反応させてレガデノソンを生成します

工業生産方法は、収率の最適化と有毒な副生成物の削減に焦点を当てています。 これらの方法は、多くの場合、高い収率と最小限の不純物を保証するスケーラブルなプロセスを含みます .

化学反応の分析

レガデノソンは、次のようなさまざまな化学反応を起こします。

酸化: レガデノソンは、特定の条件下で酸化されて、酸化された誘導体を生成する可能性があります。

還元: 還元反応は、レガデノソンの官能基を修飾し、その化学的性質を変化させる可能性があります。

置換: 置換反応は、1 つの官能基を別の官能基と置き換えるものであり、レガデノソンの類似体を作成するために使用できます.

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 生成される主な生成物は、特定の反応条件と使用される試薬によって異なります .

科学研究への応用

レガデノソンは、幅広い科学研究に適用されています。

科学的研究の応用

Pharmacological Stress Testing

Overview

Regadenoson is primarily utilized as a pharmacological stress agent in myocardial perfusion imaging (MPI). Its mechanism involves binding to A2A receptors, leading to coronary vasodilation and increased coronary blood flow. This effect is crucial for evaluating myocardial ischemia.

Clinical Trials

The ADVANCE (ADenoscan Versus this compound Comparative Evaluation) trials established this compound's non-inferiority to adenosine for detecting reversible myocardial ischemia. In these studies, this compound demonstrated comparable efficacy with a significantly improved side effect profile, including fewer incidences of arrhythmias .

Table 1: Comparison of this compound with Other Agents

| Feature | This compound | Adenosine | Dipyridamole |

|---|---|---|---|

| Potency | Higher | Lower | Moderate |

| Dosing | Fixed dose (0.4 mg) | Weight-dependent | Weight-dependent |

| Side Effects | Fewer arrhythmias | More common | More common |

| Administration | Rapid IV injection | Continuous infusion | IV bolus |

| FDA Approval | Yes | Yes | Yes |

Myocardial Perfusion Imaging

Clinical Utility

this compound is frequently employed in MPI studies, especially beneficial for patients unable to perform exercise-based stress tests. It has been shown to induce significant increases in myocardial blood flow, making it effective in diagnosing coronary artery disease (CAD) and evaluating heart function post-cardiac transplantation .

Case Study Insights

In a study involving patients with obstructive CAD, this compound was used for 82Rb PET imaging. The results indicated that this compound effectively identified myocardial perfusion defects, with a median duration between the imaging and invasive coronary angiography being only three days .

Safety Profile and Tolerability

This compound's safety profile is one of its key advantages. Studies indicate that it is better tolerated than adenosine, with fewer adverse effects reported during administration. The rapid bolus injection method simplifies the procedure, reducing the overall time required for stress testing .

Blood-Brain Barrier Permeability

Recent research has explored this compound's potential beyond cardiac applications. It has been found to increase blood-brain barrier permeability in rodent models, suggesting possible implications for drug delivery in neurological conditions . This aspect opens avenues for further investigation into its use in treating central nervous system disorders.

作用機序

レガデノソンは、主に冠動脈に存在する A2A アデノシン受容体に選択的に結合することによって作用を発揮します。この結合は、冠動脈拡張を引き起こし、心臓の筋肉への血流を増加させます。 血流の増加により、MPI で使用される放射性医薬品の取り込みが向上し、心臓の画像をより鮮明にできます 。 レガデノソンは、A1、A2B、および A3 アデノシン受容体に対する親和性が低いため、より選択的であり、副作用が軽減されます .

類似化合物との比較

レガデノソンは、アデノシンやジピリダモールなどの他の血管拡張薬と比較されることがよくあります。

生物活性

Regadenoson is a selective A2A adenosine receptor agonist that has garnered attention for its applications in pharmacological stress testing and myocardial perfusion imaging. Approved by the FDA in 2008, it is often preferred over non-selective agents like adenosine and dipyridamole due to its improved safety profile and efficacy. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical applications, and recent research findings.

This compound functions primarily by binding to the A2A adenosine receptors on vascular smooth muscle cells, leading to vasodilation and increased coronary blood flow (CBF). Upon binding, it activates adenylyl cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. This cascade results in the phosphorylation of protein kinase A (PKA) and subsequent hyperpolarization of cell membranes, facilitating coronary artery dilation.

Key Mechanistic Insights:

- Potency : this compound is approximately 10 times more potent than adenosine, requiring fewer molecules to achieve similar vasodilatory effects.

- Receptor Selectivity : It selectively targets A2A receptors with minimal activity on A1, A2B, and A3 receptors.

- Dose-Response : The vasodilatory effect is dose-dependent, with significant effects observed at lower doses compared to adenosine.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination:

| Parameter | Value |

|---|---|

| Administration | Intravenous bolus |

| Time to Peak Plasma Concentration (T_max) | 1-3 minutes |

| Half-Life | Initial phase: 2-4 minutes; Intermediate phase: 30 minutes; Terminal phase: 2 hours |

| Renal Excretion | Approximately 58% unchanged |

| Volume of Distribution | Central compartment: 11.5 L; Steady state: 78.7 L |

This compound does not undergo significant hepatic metabolism and is primarily eliminated through renal pathways.

Myocardial Perfusion Imaging

This compound is widely used in myocardial perfusion imaging (MPI) due to its ability to induce coronary hyperemia effectively. In clinical trials, it has been shown to provide comparable diagnostic accuracy to traditional agents like adenosine while exhibiting fewer side effects.

- ADVANCE Trial Findings : In a pivotal study comparing this compound and adenosine for detecting reversible myocardial ischemia, this compound demonstrated non-inferiority with a favorable safety profile .

Case Studies

- Rescue with this compound (ReWiRe) Study : This Phase 2a study evaluated this compound's efficacy in patients with critical injuries and hemorrhagic shock. Preliminary results indicated improved cardiac function and reduced markers of shock post-administration .

- Sickle Cell Disease Study : Research involving patients with sickle cell disease showed that this compound could enhance microvascular blood flow without significant adverse effects, suggesting potential benefits in managing pain crises associated with the condition .

Adverse Effects

While this compound is generally well tolerated, some adverse effects have been reported:

- Increased heart rate

- Headache

- Dizziness

- Nausea

These effects are typically mild and transient compared to those associated with non-selective agents like adenosine.

特性

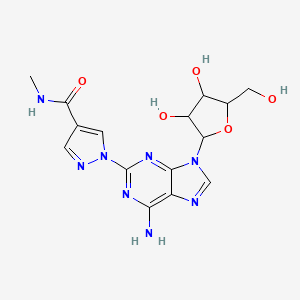

IUPAC Name |

1-[6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPZPHGJDAGEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861529 | |

| Record name | 2-[4-(Methylcarbamoyl)-1H-pyrazol-1-yl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313348-27-5 | |

| Record name | 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Regadenoson?

A1: this compound selectively binds to the adenosine 2A receptor (A2AR), a G protein-coupled receptor primarily found on coronary artery smooth muscle cells. [, , , , ]

Q2: How does this compound binding to A2AR lead to coronary vasodilation?

A2: Binding of this compound to A2AR activates the Gs protein signaling pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This results in relaxation of coronary artery smooth muscle cells, inducing vasodilation and increased coronary blood flow. [, , , , ]

Q3: Is there any spectroscopic data available for this compound in these research papers?

A3: The provided papers focus on the pharmacological and clinical aspects of this compound and do not delve into detailed spectroscopic characterization.

Q4: How does the stability of this compound compare to other vasodilators like adenosine?

A5: this compound has a longer half-life compared to adenosine, allowing for a single bolus injection rather than continuous infusion. [, , ] This suggests greater stability in physiological conditions, although specific stability data under various conditions is not discussed in these papers.

Q5: Does this compound exhibit any catalytic properties?

A6: this compound primarily acts as a receptor agonist and does not display catalytic activity. Its primary application is as a pharmacological stress agent in myocardial perfusion imaging. [, , , , , , , , , ]

Q6: Have there been any computational studies conducted on this compound?

A6: The provided papers primarily focus on clinical and in vivo studies of this compound. Information on computational simulations, calculations, or QSAR models related to this compound is not discussed.

Q7: How does the selectivity of this compound for the A2A receptor compare to other adenosine receptor agonists?

A8: this compound exhibits high selectivity for the A2A receptor compared to other adenosine receptors (A1, A2B, and A3), leading to a more targeted vasodilatory effect with potentially fewer off-target side effects. [, , , , ]

Q8: What is the typical formulation for administering this compound?

A9: this compound is typically formulated as an intravenous injection, allowing for rapid and controlled delivery. [, ]

Q9: Is there any information available on the SHE regulations specific to this compound?

A9: The provided papers do not explicitly discuss SHE regulations pertaining to this compound. It is crucial to consult relevant regulatory guidelines and safety data sheets for comprehensive information.

Q10: How does the pharmacokinetic profile of this compound differ from adenosine?

A11: this compound has a longer half-life than adenosine (approximately 2-3 minutes) and exhibits a more sustained hyperemic response. [, , , , ] It is administered as a single bolus injection, while adenosine requires continuous intravenous infusion.

Q11: What is known about the metabolism and excretion of this compound?

A11: The specific metabolic pathways and excretion routes of this compound are not extensively discussed in the provided papers.

Q12: What are the primary applications of this compound in clinical settings?

A13: this compound is primarily used as a pharmacological stress agent during myocardial perfusion imaging (MPI) to assess for coronary artery disease. [, , , , , , , , , ] It is also used in fractional flow reserve (FFR) measurement to assess the severity of coronary artery stenosis. [, , ]

Q13: Is there any evidence of resistance developing to this compound's effects?

A13: The development of resistance to this compound is not directly addressed in the provided research papers.

Q14: What are the common side effects associated with this compound administration?

A14: This section will focus on the scientific aspects of the compound and will not delve into details regarding side effects. For a comprehensive understanding of the safety profile and potential adverse effects, it is essential to consult the relevant drug information and regulatory guidelines.

Q15: Are there any ongoing studies exploring alternative delivery routes for this compound?

A16: While the current standard for this compound administration is intravenous injection, one study investigated its potential as a topical ointment for wound healing in mice. [] This highlights the potential for exploring alternative delivery routes and applications for this compound.

Q16: How are this compound concentrations typically measured in biological samples?

A18: One study describes a validated method using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) for quantifying this compound in human plasma. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。